molecular formula C17H13ClN2O3 B2668892 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide CAS No. 951970-17-5

8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide

Cat. No.: B2668892
CAS No.: 951970-17-5
M. Wt: 328.75
InChI Key: KBXVKELVFMLQNL-UHFFFAOYSA-N
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Description

8-Chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide is a synthetic carboxamide derivative based on the privileged 4-hydroxy-2-quinolinone scaffold, a structure recognized for its diverse biological activities and significance in medicinal chemistry research . Research Applications and Value: This compound is of high interest in pharmaceutical research for developing multi-target agents . Quinolinone-3-carboxamides have demonstrated potent anti-inflammatory activity through the inhibition of lipoxygenase (LOX) enzymes . Furthermore, analogous structures have shown promising anticancer properties in preclinical models, with efficacy against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines . The 8-hydroxyquinoline core is also known for its antiviral and antibacterial potential, making it a versatile scaffold for investigating new therapeutic strategies . Notice: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

8-chloro-N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-23-14-8-3-2-7-13(14)20-17(22)11-9-19-15-10(16(11)21)5-4-6-12(15)18/h2-9H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXVKELVFMLQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 8-chloroquinoline with 2-methoxyaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 8 undergoes nucleophilic substitution under alkaline or transition metal-catalyzed conditions.

Reagent/Conditions Product Yield Key Findings
NaOH (aqueous, reflux)8-hydroxy derivative72%Hydrolysis proceeds via SN2 mechanism, forming a hydroxyl group.
NH₃ (ammonia, 100°C)8-amino derivative65%Amine substitution occurs with retention of stereochemistry .
CuI/PPh₃ (Ullmann coupling)8-aryl/heteroaryl derivatives58–80%Pd-catalyzed cross-couplings enable C–N bond formation with arylboronic acids .

Mechanistic Insight : The electron-withdrawing quinoline ring activates the chloro group toward nucleophilic attack, with steric hindrance from the 4-hydroxy and 3-carboxamide groups influencing regioselectivity .

Oxidation and Reduction Reactions

The hydroxy group at position 4 and the quinoline ring participate in redox transformations.

Oxidation:

Reagent Product Applications
KMnO₄ (acidic conditions)4-oxo-quinoline derivativeGenerates ketone for further functionalization.
CrO₃ (Jones reagent)Quinoline-3-carboxylic acidComplete oxidation of the carboxamide to carboxylic acid observed .

Reduction:

Reagent Product Notes
H₂/Pd-C (10 atm)Tetrahydroquinoline derivativeSelective reduction of the quinoline ring without affecting the amide .
NaBH₄/MeOH4-hydroxy group retainedPartial reduction of conjugated double bonds observed .

Amide Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis or reacts with electrophiles.

Conditions Reaction Outcome Key Data
HCl (6M, reflux, 12h)3-carboxylic acid + 2-methoxyanilineQuantitative conversion under acidic conditions.
LiAlH₄ (THF, 0°C)Reduced to primary amineLimited yield (45%) due to competing reduction of quinoline ring .
EDC/NHS (DMF, RT)Activated ester for peptide couplingEnables conjugation with biomolecules for drug discovery .

Structural Impact : Hydrolysis of the amide disrupts hydrogen-bonding interactions critical for biological activity .

Electrophilic Aromatic Substitution

The quinoline ring undergoes halogenation and nitration at specific positions.

Reaction Conditions Product
BrominationBr₂/FeBr₃, 80°C5-bromo derivative
NitrationHNO₃/H₂SO₄, 0°C6-nitro derivative

Regioselectivity : Electron-donating groups (e.g., 4-hydroxy) direct electrophiles to positions 5 and 6 .

Metal Coordination and Chelation

The hydroxy and carboxamide groups enable metal ion binding, relevant to medicinal applications.

Metal Ion Stoichiometry Stability Constant (log K) Biological Relevance
Fe³⁺1:212.4Potential iron-chelating therapy .
Cu²⁺1:19.8Antimicrobial activity enhancement.

Structural Confirmation : X-ray crystallography reveals octahedral geometry in Fe³⁺ complexes .

Photochemical Reactions

UV irradiation induces dimerization and ring-opening reactions.

Conditions Product Quantum Yield
UV (254 nm, CH₃CN)[4+4] Cycloadduct dimerΦ = 0.15
UV (365 nm, O₂ atmosphere)Quinoline N-oxideΦ = 0.08

Applications : Photodynamic therapy and materials science .

Scientific Research Applications

Antimicrobial Activity

The quinoline scaffold, particularly derivatives like 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide, has been shown to exhibit significant antimicrobial properties. Research indicates that compounds with this structure can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of quinoline derivatives demonstrated that this compound exhibited superior efficacy compared to traditional antibiotics. The compound was tested using the agar dilution method, revealing a minimum inhibitory concentration (MIC) that was significantly lower than that of control agents such as nalidixic acid, indicating its potential as a new antibacterial agent .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies, particularly focusing on its ability to inhibit specific cancer cell lines through multiple mechanisms.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has also been investigated for its anti-inflammatory effects. Studies have suggested that it can reduce pro-inflammatory cytokine production, potentially offering therapeutic benefits in inflammatory diseases.

Experimental Evidence

In vivo models have shown that treatment with this compound led to a decrease in inflammation markers, suggesting its utility in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria. By inhibiting these enzymes, the compound can effectively halt bacterial growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

Compound 2a’s 8-chloro substituent distinguishes it from analogs such as 4-Hydroxy-N-(3-methoxyphenyl)quinoline-3-carboxamide (2b) and 4-Hydroxy-N-(4-methylphenyl)quinoline-3-carboxamide (3c). In contrast, methyl or methoxy groups at the aryl ring (e.g., 3c’s 4-methylphenyl group) may improve lipophilicity .

Table 1: Key Physical Properties of Selected Quinoline-3-carboxamides
Compound Substituents Melting Point (°C) Yield (%)
2a (Target Compound) 8-Cl, 2-methoxyphenyl 252–256 46
2b 3-methoxyphenyl 256–259 53
3c 4-methylphenyl >330 65
N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 3-Cl, 1-ethyl, 2-oxo N/A N/A

Data sourced from

Aryl Group Modifications

The 2-methoxyphenyl group in Compound 2a introduces steric hindrance and ortho-directed electronic effects compared to para-substituted analogs like 3c. This substitution likely reduces synthetic yield (46% for 2a vs. 65% for 3c) due to steric challenges during coupling reactions . In contrast, 2-(3-methoxyphenyl)-N-phenyl-4-quinolinecarboxamide (CAS 541521-33-9) replaces the 2-methoxyphenyl with a phenyl group, simplifying synthesis but altering binding affinities .

Functional Group Comparisons

  • Hydroxyl vs. Oxo Groups: Compound 2a’s 4-hydroxy group enables hydrogen bonding, unlike N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (), which features a 2-oxo group. The latter’s dihydroquinoline structure may confer distinct conformational flexibility .
  • Carboxamide vs. Ester Derivatives: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate () replaces the carboxamide with an ester, increasing hydrophobicity but reducing hydrogen-bonding capacity .

Biological Activity

8-Chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a chloro group, a hydroxyl group, and a methoxyphenyl moiety, exhibits a range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.

The molecular formula of this compound is C17H16ClN3O3, with a molecular weight of approximately 345.78 g/mol. The structural features of this compound contribute significantly to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50
Klebsiella pneumoniae20

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In particular, it has shown promising results against human cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer). The following table outlines the cytotoxic effects observed in these studies:

Cell LineIC50 (µM)
HeLa15.0
HCT-11618.5

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Evaluation : A study conducted by Rbaa et al. (2020) evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated significant activity against multidrug-resistant strains, highlighting its potential as a lead compound in antibiotic development .
  • Cytotoxicity Assessment : In a study published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound were assessed using MTT assays on various cancer cell lines. The results showed that it effectively reduced cell viability in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via cyclocondensation of substituted 2-chloro-3-formylquinoline intermediates with 2-methoxyaniline derivatives. Key steps include:

  • Intermediate preparation : Ethyl 4-chloroacetoacetate and substituted benzophenones in methanol with ceric ammonium nitrate (CAN) as a catalyst (84% yield) .
  • Coupling : Reaction with 2-methoxyaniline under reflux in acetonitrile with K₂CO₃, followed by hydrolysis with KOH in ethanol .
  • Optimization : Yield improvements (up to 90%) are achieved by controlling stoichiometry, solvent polarity (methanol vs. acetonitrile), and reaction time (2–6 hours) .

Q. Which spectroscopic methods are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Answer :

  • ¹H/¹³C NMR : Key signals include a downfield singlet for the 4-hydroxy group (δ ~12.5 ppm) and aromatic splitting patterns confirming substitution at C-8 (Cl) and N-(2-methoxyphenyl) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 399.1 (calculated for C₁₉H₁₄ClN₂O₃) with fragmentation peaks at m/z 238 (quinoline core) and 161 (methoxyphenyl fragment) .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Quinoline-3-carboxamide derivatives exhibit:

  • Antimicrobial activity : MIC values of 4–16 µg/mL against S. aureus and E. coli via disruption of bacterial membrane integrity .
  • Anticancer potential : IC₅₀ ~20 µM against MCF-7 breast cancer cells, linked to topoisomerase II inhibition .
  • Structure-activity relationship (SAR) : Chlorine at C-8 enhances lipophilicity and target binding, while the 2-methoxyphenyl group modulates solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across studies?

  • Answer : Discrepancies arise from polymorphic forms or solvent purity. To validate:

  • HPLC-PDA : Confirm compound purity (>95%) and rule out degradation products .
  • DSC/TGA : Identify polymorphs (e.g., melting point variations: 252–256°C vs. 242–245°C) .
  • Solubility assays : Use standardized buffers (e.g., PBS pH 7.4) with sonication and equilibrium dialysis to measure intrinsic solubility .

Q. What strategies optimize bioavailability for in vivo studies given its poor aqueous solubility?

  • Answer :

  • Prodrug design : Esterification of the 4-hydroxy group (e.g., acetyl or PEG-ylated derivatives) improves logP by 1.5–2 units .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size ~150 nm) increases cellular uptake by 3-fold in hepatocyte models .
  • Co-crystallization : With succinic acid or nicotinamide enhances dissolution rate (85% release in 60 minutes vs. 40% for free compound) .

Q. How can computational modeling guide the design of analogs with enhanced target selectivity?

  • Answer :

  • Docking studies : Use AutoDock Vina to map interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR-2). The 8-chloro group forms halogen bonds with Lys721 (ΔG = -9.2 kcal/mol) .
  • QSAR models : Correlate Hammett σ values of substituents (e.g., Cl, OCH₃) with IC₅₀ data to prioritize electron-withdrawing groups at C-8 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .

Q. What experimental controls are essential when evaluating its off-target effects in kinase inhibition assays?

  • Answer :

  • Positive controls : Staurosporine (pan-kinase inhibitor) and gefitinib (EGFR-specific) .
  • Counter-screening : Test against non-target kinases (e.g., PKA, PKC) at 10 µM to calculate selectivity indices .
  • Cellular toxicity : Include MTT assays on non-cancerous cells (e.g., HEK293) to differentiate cytotoxicity from target-specific effects .

Methodological Notes

  • Synthetic reproducibility : Use anhydrous solvents (e.g., CH₃CN dried over 3Å molecular sieves) to minimize hydrolysis of intermediates .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC for ambiguous peaks (e.g., overlapping quinoline protons) .
  • Biological assays : Include time-kill kinetics (0–24 hours) to distinguish bactericidal vs. bacteriostatic effects .

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